molecular formula C19H21NO3 B1428287 Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate CAS No. 1217863-41-6

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1428287
CAS No.: 1217863-41-6
M. Wt: 311.4 g/mol
InChI Key: STJYUDXIDUXZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate is a biphenyl-based small molecule featuring a methyl carboxylate group at the 4-position and a morpholin-4-ylmethyl substituent at the 4'-position. This compound is of interest in medicinal chemistry, particularly for targeting G-protein-coupled receptors (e.g., GPBAR1), as inferred from structural analogs tested in similar assays .

Properties

IUPAC Name

methyl 4-[4-(morpholin-4-ylmethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)18-8-6-17(7-9-18)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJYUDXIDUXZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Biphenyl Formation

The biphenyl backbone is constructed via coupling of an appropriately substituted halobenzene with a boronic acid or organometallic reagent. The key is selecting the right halogen (preferably bromine or iodine) and coupling partner to facilitate efficient cross-coupling.

Introduction of Morpholine and Ester Groups

Post-coupling, the morpholine group is introduced via nucleophilic substitution or amination reactions, often employing a methylated morpholine derivative. The ester group is typically introduced through esterification or direct substitution reactions on the carboxylic acid derivative.

Specific Preparation Methods

Cross-Coupling Reaction

Step Description Reagents Conditions Reference
1 Preparation of the halobenzene Bromobenzene or chlorobenzene derivatives Standard halogenation
2 Palladium-catalyzed coupling Halobenzene + phenylboronic acid Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), solvent (dimethylformamide or toluene) 80-120°C, inert atmosphere ,
3 Isolation of biphenyl intermediate - Purification via chromatography or recrystallization -

Functionalization to Attach Morpholine

Step Description Reagents Conditions Reference
4 Methylation of morpholine Morpholine + methylating agent (e.g., methyl iodide) Reflux in acetone or acetonitrile
5 Nucleophilic substitution Methylated morpholine + biphenyl derivative with suitable leaving group Base (e.g., potassium carbonate), solvent (acetone, DMF) Room temperature to 60°C

Esterification

Step Description Reagents Conditions Reference
6 Ester formation Carboxylic acid derivative + methyl alcohol Acid catalysis (e.g., sulfuric acid) or DCC coupling Reflux

Advanced Techniques and Catalytic Systems

Research indicates that microwave-assisted synthesis can significantly reduce reaction times and improve yields in the cross-coupling steps. For instance, microwave irradiation at 120°C for 30 minutes has been employed successfully for biphenyl formation with high efficiency.

Catalytic systems such as palladium complexes with phosphine ligands (e.g., bis(triphenylphosphine)palladium(II) chloride) are preferred for their high activity and selectivity. Transition metal salts like palladium(II) acetate or palladium(II) chloride are common, often complexed with phosphine ligands to enhance catalytic performance.

Data Table Summarizing Preparation Parameters

Parameter Description Typical Range References
Catalyst Palladium-based complexes 0.1–2 mol% ,
Solvent Organic solvents like tetrahydrofuran, dimethylformamide - ,
Temperature Cross-coupling reactions 60–120°C ,
Reaction Time From initiation to completion 2–24 hours ,
Yield Overall yield of final compound 70–98% ,

Notes on Optimization and Purity

  • Microwave-assisted synthesis enhances reaction rates and yields.
  • Use of purified transition metal catalysts minimizes impurities.
  • The hydrolysis and purification steps are critical for removing residual catalysts and by-products, often employing chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine group.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate has been investigated for its potential as an anticancer agent. Compounds with biphenyl structures are known to interact with various biological targets, including protein kinases involved in cancer progression. Research indicates that modifications in the biphenyl structure can enhance selectivity and potency against specific cancer cell lines. For instance, studies have demonstrated that related compounds exhibit significant inhibitory effects on cell proliferation in various cancer types, suggesting that this compound could be a candidate for further development in cancer therapy .

Neuropharmacology
The morpholine moiety in the compound is known for its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Research has indicated that derivatives of this compound may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Material Science

Polymer Synthesis
this compound can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer chains can improve the material's resistance to heat and chemicals, making it suitable for applications in coatings and advanced materials .

Nanomaterials
Recent studies have explored the use of this compound in the fabrication of nanomaterials. By functionalizing nanoparticles with this compound, researchers have been able to enhance the stability and biocompatibility of these nanomaterials for drug delivery applications .

Synthetic Intermediate

Synthesis of Complex Molecules
The compound is recognized as an important synthetic intermediate in the production of more complex organic molecules. Its functional groups allow for various chemical reactions such as esterification and amide formation. This versatility makes it valuable in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the efficacy against breast cancer cellsShowed significant inhibition of cell growth with IC50 values in low micromolar range
Neuropharmacological AssessmentEvaluated effects on neurodegeneration modelsDemonstrated neuroprotective effects via modulation of oxidative stress
Polymer DevelopmentExplored incorporation into polycarbonate matricesResulted in improved thermal stability and mechanical strength
Nanoparticle FunctionalizationAssessed drug delivery systems using modified nanoparticlesEnhanced drug loading capacity and release profiles observed

Mechanism of Action

The mechanism by which Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine group can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Biphenyl Carboxylate Derivatives

Structural and Electronic Variations

The substituent at the 4'-position critically influences the electronic, steric, and functional properties of biphenyl carboxylates. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 4' Molecular Formula Molecular Weight Key Properties/Activities Reference
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate Morpholin-4-ylmethyl C₂₀H₂₁NO₃ 335.39 Tertiary amine for H-bonding; moderate electron donation -
Methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate Acetamido C₁₆H₁₅NO₃ 269.30 Amide group for polarity; moderate electron withdrawal
Methyl 4'-(diphenylamino)-[1,1'-biphenyl]-4-carboxylate Diphenylamino C₂₆H₂₁NO₂ 379.45 Bulky aromatic substituent; strong electron donation
Methyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate Cyano C₁₅H₁₁NO₂ 237.26 Strong electron-withdrawing; enhances reactivity
Methyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate Nitro C₁₄H₁₁NO₄ 257.24 Extreme electron withdrawal; meta-directing in reactions
Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate Methyl C₁₅H₁₄O₂ 226.27 Simple alkyl group; minimal steric/electronic effects
Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate Hydroxy C₁₄H₁₂O₃ 228.24 Polar group; precursor for ether/ester derivatization
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate Hydroxymethyl C₁₅H₁₄O₃ 242.27 Reactive for further substitutions (e.g., bromination)

Physicochemical Properties

  • Steric Effects : Morpholine’s bulkiness (vs. methyl or hydroxy groups) may influence crystal packing (relevant in mesomorphic studies, as in ) and steric hindrance in receptor binding .
  • LogP and Lipophilicity: Morpholine’s moderate polarity reduces LogP compared to diphenylamino derivatives, balancing membrane permeability and solubility .

Biological Activity

Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate, also known by its CAS number 1217863-41-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19NO3
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 1217863-41-6

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties.
  • Protein Kinase Modulation : It has been implicated in the modulation of protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : By modulating protein kinases, the compound may interfere with signaling pathways that promote cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells, contributing to its potential antitumor effects.

Antitumor Studies

A study conducted on various cancer cell lines demonstrated the following IC50 values for this compound:

Cell LineIC50 (µM)
EKVX (Lung Cancer)25.9
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian Cancer)28.7
PC-3 (Prostate Cancer)15.9

These results indicate a promising selective activity against certain cancer types, suggesting a potential role in targeted cancer therapy .

Protein Kinase Inhibition

Research indicates that this compound can inhibit specific protein kinases involved in tumor growth and metastasis. This inhibition leads to reduced cell viability in treated cancer cell lines .

Safety and Toxicology

Toxicological assessments are critical for determining the safety profile of new compounds. Preliminary data suggest that this compound exhibits low toxicity at therapeutic doses; however, comprehensive studies are needed to confirm these findings.

Q & A

Q. What synthetic strategies are effective for preparing Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by functionalization of the morpholine moiety. Key steps include:

  • Biphenyl Core Assembly : Palladium-catalyzed coupling of 4-bromobenzoate esters with arylboronic acids (e.g., 4-(morpholinomethyl)phenylboronic acid) under inert conditions. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to achieve yields >70% .
  • Morpholine Introduction : Post-coupling alkylation or reductive amination to install the morpholin-4-ylmethyl group. Use NaBH(OAc)₃ or H₂/Pd-C for efficient reduction .
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Critical NMR assignments include:

  • ¹H NMR :
    • Aromatic protons (δ 7.2–8.1 ppm, multiplet, biphenyl region).
    • Morpholine protons (δ 3.6–3.8 ppm, multiplet, N-CH₂-O).
    • Methyl ester (δ 3.9 ppm, singlet, COOCH₃).
  • ¹³C NMR :
    • Carbonyl (δ ~167 ppm, ester COO).
    • Morpholine carbons (δ 50–70 ppm, CH₂-N-CH₂).
      Compare with reference spectra of structurally analogous biphenyl carboxylates (e.g., methyl 4'-methoxybiphenyl-4-carboxylate, δ 7.3–8.0 ppm aromatic signals) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the ester and morpholine groups .
  • Handling : Use gloves and fume hoods. Avoid aqueous or protic solvents during synthesis to minimize ester degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound in EZH2 inhibition studies?

Contradictions in activity may arise from:

  • Structural Variants : Minor changes in the biphenyl substituents (e.g., ester vs. amide) alter binding to EZH2’s SAM pocket. Compare IC₅₀ values across analogs with validated biochemical assays (e.g., fluorescence polarization) .
  • Solubility Effects : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions (≤0.1% v/v) with controls to avoid solvent interference .
  • Cellular Context : Differences in cell permeability or off-target effects (e.g., histone demethylase inhibition) require orthogonal validation (e.g., CRISPR knockdown or rescue experiments) .

Q. What computational approaches are suitable for predicting the compound’s binding mode to EZH2?

  • Docking : Use AutoDock Vina or Schrödinger Glide with EZH2’s crystal structure (PDB: 5KVB). Focus on the SAM-binding pocket; prioritize poses where the morpholine group interacts with Asp185/His188 .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of key interactions (e.g., biphenyl π-stacking with Phe135). Validate with free energy calculations (MM-PBSA) .

Q. How can researchers address stability challenges in formulation studies for in vivo applications?

  • Degradation Pathways : Hydrolysis of the ester group is a major concern. Use LC-MS to identify degradation products (e.g., free carboxylic acid).
  • Formulation Strategies :
    • Lipid Nanoparticles : Encapsulate to enhance plasma stability. Monitor particle size (DLS) and encapsulation efficiency (ultrafiltration) .
    • Prodrug Design : Replace methyl ester with tert-butyl ester for improved metabolic stability .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting HPLC purity results across batches?

  • Column Selection : Use C18 columns with trifluoroacetic acid (0.1% in mobile phase) to resolve polar degradation products.
  • Peak Integration : Ensure baseline separation (R > 1.5) between the target compound and impurities (e.g., unreacted morpholine precursors).
  • Root-Cause Analysis : Compare synthetic batches for variations in reaction time, temperature, or purification steps. Cross-reference with NMR to confirm structural deviations .

Q. What strategies validate the compound’s role in modulating epigenetic targets beyond EZH2?

  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to assess selectivity.
  • ChIP-seq : Evaluate genome-wide H3K27me3 changes in treated vs. untreated cells. Correlate with RNA-seq data to confirm downstream gene regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.